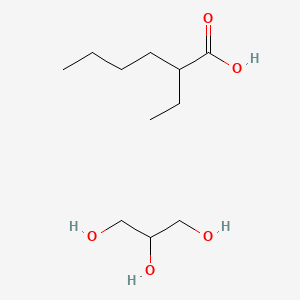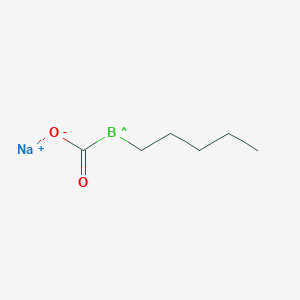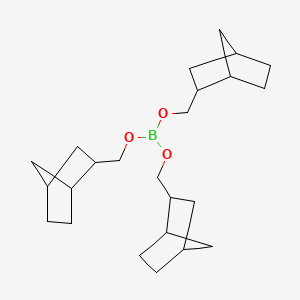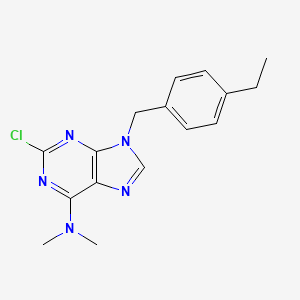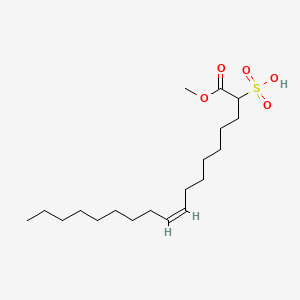
1-Methyl 2-sulphooleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl 2-sulphooleate is an organic compound characterized by the presence of a methyl group and a sulfonate group attached to an olefinic structure
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Methyl-2-Sulfoölsäureester kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Sulfonierung von 1-Methyl-Olefin unter Verwendung von Schwefeltrioxid oder Chlorsulfonsäure unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dichlormethan und wird bei niedrigen Temperaturen durchgeführt, um Nebenreaktionen zu vermeiden.
Industrielle Produktionsverfahren: In industriellen Umgebungen erfolgt die Produktion von 1-Methyl-2-Sulfoölsäureester häufig in kontinuierlichen Durchflussreaktoren, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Der Einsatz von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Prozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-Methyl-2-Sulfoölsäureester durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfon-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonatgruppe in eine Sulfid- oder Thiolgruppe umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Sulfonatgruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden häufig verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.
Substitution: Nucleophile wie Amine oder Alkohole können in Substitutionsreaktionen verwendet werden.
Wichtigste gebildete Produkte:
Oxidation: Sulfon-Derivate.
Reduktion: Sulfid- oder Thiol-Derivate.
Substitution: Verschiedene substituierte olefinische Verbindungen.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-Sulfoölsäureester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung komplexerer Moleküle verwendet.
Biologie: Untersucht wird seine potenzielle Rolle in biologischen Systemen, einschließlich Enzyminhibition und Proteinmodifikation.
Medizin: Erforscht werden seine potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Produktion von Tensiden, Detergenzien und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-2-Sulfoölsäureester beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Proteinen. Die Sulfonatgruppe kann starke ionische Bindungen mit positiv geladenen Stellen an Proteinen bilden, was zu einer Inhibition oder Modifikation ihrer Aktivität führt. Darüber hinaus ermöglicht die olefinische Struktur potenzielle Wechselwirkungen mit anderen Biomolekülen durch π-π-Stapelung oder hydrophobe Wechselwirkungen.
Ähnliche Verbindungen:
1-Methyl-2-Sulfonat: Ähnliche Struktur, aber ohne die olefinische Doppelbindung.
2-Methyl-3-Sulfoölsäureester: Ähnliche Struktur, aber mit einer anderen Position der Methyl- und Sulfonatgruppen.
1-Methyl-2-Sulfothioat: Enthält ein Schwefelatom anstelle eines Sauerstoffatoms in der Sulfonatgruppe.
Einzigartigkeit: 1-Methyl-2-Sulfoölsäureester ist einzigartig aufgrund seiner spezifischen Kombination aus einer Methylgruppe, einer Sulfonatgruppe und einer olefinischen Struktur. Diese Kombination verleiht ihm einzigartige chemische Eigenschaften und Reaktivität, was ihn für verschiedene Anwendungen in Forschung und Industrie wertvoll macht.
Wirkmechanismus
The mechanism of action of 1-methyl 2-sulphooleate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modification of their activity. Additionally, the olefinic structure allows for potential interactions with other biomolecules through π-π stacking or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
1-Methyl 2-sulfonate: Similar structure but lacks the olefinic double bond.
2-Methyl 3-sulphooleate: Similar structure but with a different position of the methyl and sulfonate groups.
1-Methyl 2-sulphothioate: Contains a sulfur atom instead of an oxygen atom in the sulfonate group.
Uniqueness: 1-Methyl 2-sulphooleate is unique due to its specific combination of a methyl group, sulfonate group, and olefinic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
64131-32-4 |
|---|---|
Molekularformel |
C19H36O5S |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
(Z)-1-methoxy-1-oxooctadec-9-ene-2-sulfonic acid |
InChI |
InChI=1S/C19H36O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19(20)24-2)25(21,22)23/h10-11,18H,3-9,12-17H2,1-2H3,(H,21,22,23)/b11-10- |
InChI-Schlüssel |
KFCIJTJJZAJPSW-KHPPLWFESA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCC(C(=O)OC)S(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)OC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


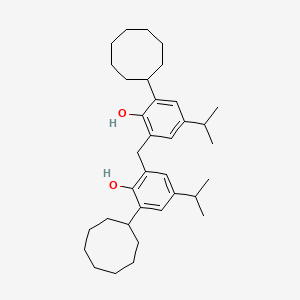
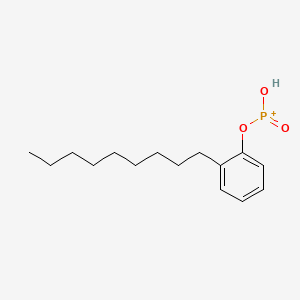
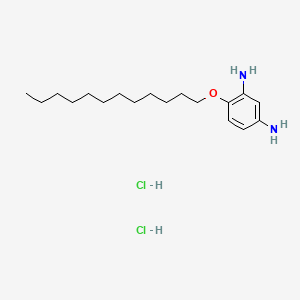


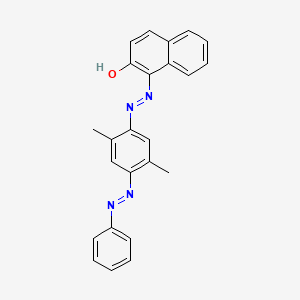

![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
